![molecular formula C16H21NO2S2 B1663795 N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide CAS No. 211311-66-9](/img/structure/B1663795.png)
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was initially developed as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and psoriasis. However, recent studies have shown that TAK-715 may have broader applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide has been applied in the field of drug metabolism using biocatalysis. A study demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of related compounds for structural characterization by nuclear magnetic resonance spectroscopy. This approach supports full structure characterization and aids in monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).
Synthesis and Therapeutic Potential
A convenient approach for the synthesis of thiophene sulfonamide derivatives, closely related to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, has been reported. These compounds have been studied for their urease inhibition, hemolytic, and antibacterial activities, highlighting their potential as therapeutic agents (Noreen et al., 2017).
Chemical Synthesis Techniques
Research has also focused on the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which are structurally similar to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide. These studies contribute to the development of new chemical synthesis techniques, expanding the applications of sulfonamide compounds (Han, 2010).
Antimicrobial and Antifungal Activities
Research on novel functionalized N-sulfonates, including compounds similar to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, has shown significant antimicrobial and antifungal activities. This indicates the potential of these compounds in developing new antimicrobial agents (Fadda et al., 2016).
Applications in Organic Chemistry
The compound has been utilized in organic chemistry for the preparation of dianions from related sulfonamides, aiding in the synthesis of various substituted thiophene-2-sulfonamides (Graham & Scholz, 1991).
Cerebrovascular Research
Research has explored the cerebrovasodilatation effects of related sulfonamide compounds, providing insights into the potential use of these compounds in treating neurological disorders (Barnish et al., 1981).
Receptor Antagonist Research
The compound has been used in the synthesis of endothelin receptor antagonists, showcasing its utility in the development of treatments for various medical conditions (Raju et al., 1997).
Eigenschaften
CAS-Nummer |
211311-66-9 |
|---|---|
Produktname |
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide |
Molekularformel |
C16H21NO2S2 |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide |
InChI |
InChI=1S/C16H21NO2S2/c1-12(2)21(18,19)17-10-13(3)14-4-6-15(7-5-14)16-8-9-20-11-16/h4-9,11-13,17H,10H2,1-3H3 |
InChI-Schlüssel |
QFAUPDBCVKBKSH-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
Kanonische SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
Synonyme |
LY-392098; N-2-(4-(3-Thienyl)phenyl)propyl 2-propanesulfonamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)
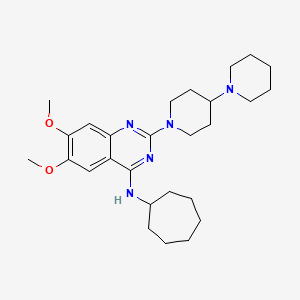
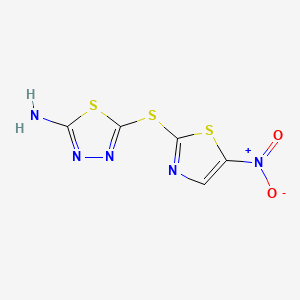
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)
![6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide](/img/structure/B1663718.png)
![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1663719.png)
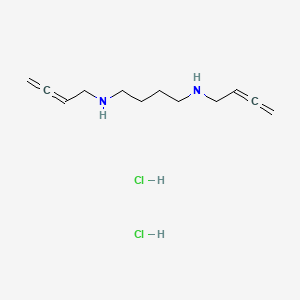
![4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B1663723.png)
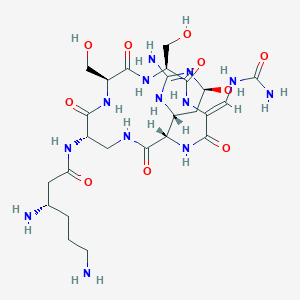
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)
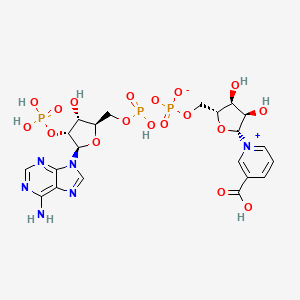
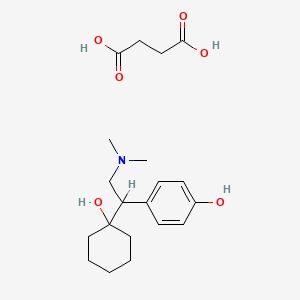
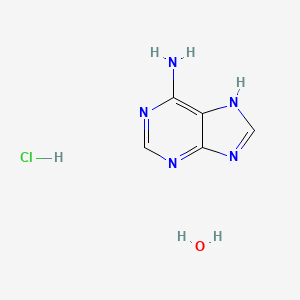
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile](/img/structure/B1663735.png)